Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom at the second position. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction conditions require precise control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and advanced purification techniques, such as column chromatography, is essential to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH) are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives, which are important in dye and pigment synthesis.
Reduction: Hydroquinoline derivatives, which have applications in pharmaceuticals.
Substitution: Halogenated quinolines, which are used in various chemical industries.
Scientific Research Applications
Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of various quinoline-based compounds, which are used in organic synthesis and material science.
Biology: Quinoline derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: This compound and its derivatives are explored for their potential therapeutic effects in treating various diseases, such as malaria and cancer.
Industry: Quinoline compounds are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. For example, quinoline derivatives can inhibit enzymes involved in microbial metabolism, leading to their antimicrobial properties.
Comparison with Similar Compounds
Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific structural features, such as the presence of the phenyl group and the dimethyl groups. Similar compounds include:
Quinine: A well-known antimalarial drug with a similar quinoline structure.
Chloroquine: Another antimalarial drug, structurally related to quinine.
Ciprofloxacin: A fluoroquinolone antibiotic with a modified quinoline core.
These compounds share the quinoline core but differ in their substituents and functional groups, leading to different biological activities and applications.
Properties
CAS No. |
62370-71-2 |
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Molecular Formula |
C20H21NO4 |
Molecular Weight |
339.391 |
IUPAC Name |
ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-6,8-dihydroquinoline-3-carboxylate |
InChI |
InChI=1S/C20H21NO4/c1-4-25-19(24)15-10-14-16(11-20(2,3)12-17(14)22)21(18(15)23)13-8-6-5-7-9-13/h5-10H,4,11-12H2,1-3H3 |
InChI Key |
GMBCSPMZOCHMBO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(CC(CC2=O)(C)C)N(C1=O)C3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
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